(Ir(MeCN)3(CF3PPP))(OTf)3
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Overview
Description
The compound (Ir(MeCN)3(CF3PPP))(OTf)3 is a coordination complex involving iridium, acetonitrile, and a trifluoromethyl-substituted tripodal phosphine ligand. This compound is notable for its unique structural and electronic properties, making it a subject of interest in various fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Ir(MeCN)3(CF3PPP))(OTf)3 typically involves the reaction of iridium precursors with acetonitrile and the trifluoromethyl-substituted tripodal phosphine ligand under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods
This would include optimizing reaction conditions, using high-purity reagents, and employing large-scale purification techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
The compound (Ir(MeCN)3(CF3PPP))(OTf)3 undergoes various types of chemical reactions, including:
Oxidation: The iridium center can participate in oxidation reactions, often facilitated by the presence of the triflate anions.
Reduction: Reduction reactions can occur, particularly in the presence of suitable reducing agents.
Substitution: Ligand substitution reactions are common, where the acetonitrile ligands can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, peroxides, and other strong oxidants.
Reduction: Reducing agents such as hydrogen gas, hydrides, and other electron donors are used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation states of iridium, while substitution reactions can yield a variety of iridium complexes with different ligands .
Scientific Research Applications
Chemistry
In chemistry, (Ir(MeCN)3(CF3PPP))(OTf)3 is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and C-H activation reactions. Its unique electronic properties make it an effective catalyst for these processes .
Biology and Medicine
While specific applications in biology and medicine are less common, the compound’s catalytic properties could potentially be explored for the synthesis of biologically active molecules and pharmaceuticals .
Industry
In the industrial sector, this compound can be used in processes requiring efficient and selective catalysis. Its stability and reactivity make it suitable for large-scale chemical production .
Mechanism of Action
The mechanism by which (Ir(MeCN)3(CF3PPP))(OTf)3 exerts its effects involves the coordination of the iridium center with various substrates. The trifluoromethyl-substituted tripodal phosphine ligand provides a unique electronic environment that enhances the reactivity of the iridium center. This allows for efficient catalysis of various chemical reactions, including hydrogenation and C-H activation .
Comparison with Similar Compounds
Similar Compounds
(Ir(MeCN)3(PPP))(OTf)3: Similar to (Ir(MeCN)3(CF3PPP))(OTf)3 but without the trifluoromethyl substitution.
(Rh(MeCN)3(CF3PPP))(OTf)3: A rhodium analog with similar structural properties.
(Ru(MeCN)3(PPP))(OTf)2: A ruthenium analog with different coordination properties.
Uniqueness
The trifluoromethyl substitution in this compound imparts unique electronic properties that enhance its reactivity and stability compared to similar compounds. This makes it particularly effective in catalytic applications where high efficiency and selectivity are required .
Properties
CAS No. |
207747-27-1 |
---|---|
Molecular Formula |
C56H42F27IrN3O9P3S3 |
Molecular Weight |
1795.2 g/mol |
IUPAC Name |
acetonitrile;[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;iridium(3+);trifluoromethanesulfonate |
InChI |
InChI=1S/C47H33F18P3.3C2H3N.3CHF3O3S.Ir/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;3*1-2-3;3*2-1(3,4)8(5,6)7;/h2-25H,26-28H2,1H3;3*1H3;3*(H,5,6,7);/q;;;;;;;+3/p-3 |
InChI Key |
AKECMOPXYKFCNF-UHFFFAOYSA-K |
Canonical SMILES |
CC#N.CC#N.CC#N.CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ir+3] |
Origin of Product |
United States |
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